molecular formula C27H25N3O B2358543 1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-53-9

1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2358543
CAS RN: 901268-53-9
M. Wt: 407.517
InChI Key: FEXUDIMKEPZEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DMEMQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the pyrazolo[4,3-c]quinoline derivatives, has shown potent cytotoxic activities against various cancer cell lines. This indicates the compound's potential in cancer research, particularly in the development of new chemotherapeutic agents (Deady et al., 2003).

Supramolecular Aggregation

Studies on dihydrobenzopyrazoloquinolines, which are structurally related to pyrazoloquinolines, have explored the effect of substitution on the dimensionality of supramolecular aggregation. These findings contribute to the understanding of molecular interactions and could inform the design of molecular materials with specific properties (Portilla et al., 2005).

Photophysics and Molecular Logic Switches

Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been studied for their photophysical properties and potential as molecular logic switches. The research highlights the compound's solvatochromism, acidochromism, and solid-state fluorescence, which are relevant for developing new photonic and electronic devices (Uchacz et al., 2016).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-5-19-10-12-25-23(14-19)27-24(16-28-25)26(20-7-6-8-22(15-20)31-4)29-30(27)21-11-9-17(2)18(3)13-21/h6-16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXUDIMKEPZEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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